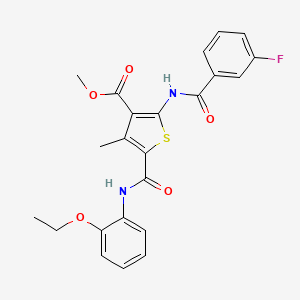
5-Cyclobutylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutylthiophene-2-carboxylic acid: (CAS Number: 1782198-60-0) is an organic compound with the molecular formula C9H10O2S. It belongs to the class of monocarboxylic acids derived from thiophene. Another related compound is thiophene-3-carboxylic acid .
Métodos De Preparación
Synthetic Routes:: The synthetic routes for 5-Cyclobutylthiophene-2-carboxylic acid involve the introduction of a cyclobutyl group onto the thiophene ring. Specific methods may include cyclobutyl Grignard reactions, cyclobutyl lithiation, or other cyclobutylating agents.
Reaction Conditions:: Reaction conditions can vary, but typically involve the use of suitable solvents (e.g., ether, THF), low temperatures, and appropriate catalysts.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research laboratories may synthesize it for scientific purposes.
Análisis De Reacciones Químicas
Reactivity:: 5-Cyclobutylthiophene-2-carboxylic acid can undergo various reactions, including:
Oxidation: Oxidative processes may lead to the formation of sulfones or sulfoxides.
Reduction: Reduction reactions can yield the corresponding cyclobutylthiophene.
Substitution: Substitution reactions may occur at the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Acid chlorides or anhydrides.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Cyclobutylthiophene-2-carboxylic acid finds applications in:
Chemistry: As a building block for designing novel organic molecules.
Biology: In studies related to thiophene derivatives and their biological activities.
Medicine: Potential use in drug discovery due to its structural features.
Industry: Limited information exists on industrial applications, but it may have uses in materials science.
Mecanismo De Acción
The exact mechanism by which 5-Cyclobutylthiophene-2-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers may explore related compounds such as thiophene-3-carboxylic acid and other cyclobutyl-substituted thiophenes.
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
5-cyclobutylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
Clave InChI |
GDAXOWOVGLVTPO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


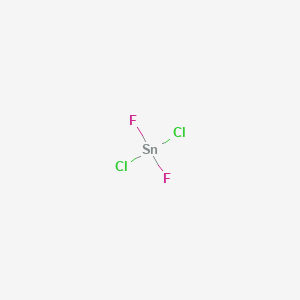
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
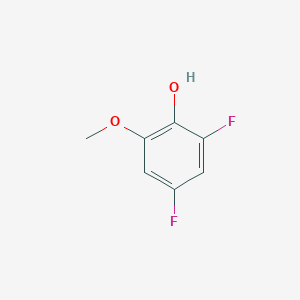
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)


![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
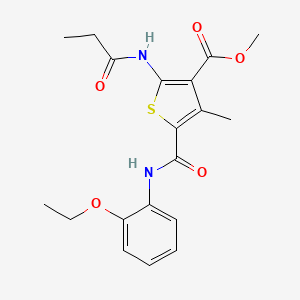
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
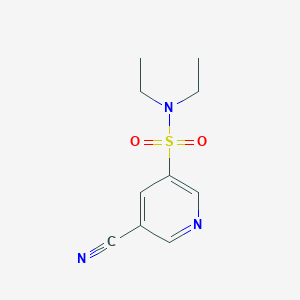
![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)
